(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions The next step involves the formation of the piperazine ring, which is then attached to the indole core through a methanone linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
- (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-hydroxyphenyl)piperazin-1-yl]methanone
- (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-nitrophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone lies in its specific substitution pattern and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H22FN3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O2/c1-23-19-7-6-16(22)12-15(19)13-20(23)21(26)25-10-8-24(9-11-25)17-4-3-5-18(14-17)27-2/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
RLWPSPFNGBNSTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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